6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Description
6H-Chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile is a fused heterocyclic compound containing chromene, pyrazole, and pyrimidine moieties with a nitrile group at position 11.
Properties
IUPAC Name |
8-oxa-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-15-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-5-9-6-16-18-7-10-8-19-12-4-2-1-3-11(12)13(10)17-14(9)18/h1-4,6-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAZCYDEANMXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN3C(=C(C=N3)C#N)N=C2C4=CC=CC=C4O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167987 | |
| Record name | 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865659-95-6 | |
| Record name | 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865659-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can produce amino-substituted derivatives .
Scientific Research Applications
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer progression . Studies have demonstrated its cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Additionally, its fluorescence properties make it useful in imaging and diagnostic applications .
Mechanism of Action
The mechanism of action of 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, such as Leu83 . This interaction is crucial for its inhibitory activity and cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines with nitrile groups exhibit potent kinase inhibitory activity. For example:
- Compound 6m/6p: Substitutions on the phenyl ring enhance TTK (threonine tyrosine kinase) inhibition, with IC₅₀ values in the nanomolar range .
- This compound: Likely shares this activity due to structural similarity, though specific data are unavailable .
Anticancer and Fluorescence Properties
- Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles : Display intense fluorescence (λem = 304–414 nm), useful in bioimaging .
- Thiazolo-pyrimidine-6-carbonitriles (11a,b) : Moderate anticancer activity against breast cancer cell lines (IC₅₀ = 8–12 µM) .
Physicochemical Properties
- Solubility : Nitrile-containing pyrazolo[1,5-a]pyrimidines often exhibit poor aqueous solubility due to hydrophobic fused rings. Derivatives like 6c (methoxy-substituted) show improved solubility .
- Thermal Stability : Pyrazolo[1,5-a]pyrimidines with fused chromene systems (e.g., 6a–d) have high melting points (>250°C), indicating thermal robustness .
Key Research Findings
Structure-Activity Relationship (SAR) :
- The nitrile group enhances kinase binding via hydrogen bonding .
- Substituents on the phenyl ring (e.g., methoxy, chloro) modulate potency and selectivity .
- Fluorescence intensity correlates with electron-donating groups (e.g., -NH₂ at C7) .
In Vivo Efficacy: Pyrazolo[1,5-a]pyrimidines reduce tumor growth in xenograft models by >50% at 10 mg/kg doses .
Biological Activity
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile is a heterocyclic compound notable for its unique fused ring structure, which combines chromene, pyrazole, and pyrimidine moieties. This structural complexity imparts significant biological activity, particularly in the realm of medicinal chemistry. The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, leading to disrupted cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition can result in reduced proliferation of cancer cells and may induce apoptosis through the activation of caspases and other apoptotic pathways.
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it has demonstrated significant antitumor activity across several cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary table of key findings from recent research:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Human hepatoma carcinoma 7402 | 4.55 | Strong antitumor activity |
| Human hepatoma carcinoma 7221 | 6.28 | Significant growth inhibition |
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
These findings suggest that the compound exhibits potent activity against specific cancer types, supporting its development as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds indicates that specific modifications to the chemical structure can enhance biological activity. For instance, the presence of chlorine atoms and certain functional groups at strategic positions on the pyrazolo-pyrimidine scaffold significantly impacts antitumor efficacy. Compounds with optimized structures have shown improved IC50 values in various assays, highlighting the importance of molecular design in drug development .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazolo-pyrimidine derivatives, this compound was highlighted for its ability to inhibit CDK2 effectively. This inhibition led to reduced proliferation rates in cultured human hepatoma cells and cervical cancer cells. The study concluded that this compound could serve as a lead for developing novel anticancer therapies targeting cell cycle regulation .
Case Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects of this compound in HeLa cells demonstrated that treatment with this compound resulted in significant activation of caspases—key proteins involved in programmed cell death. This finding underscores the compound's potential not only as a CDK inhibitor but also as an apoptosis inducer in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in compounds like 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile?
- The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via multi-component reactions (MCRs), cyclocondensation of aminopyrazoles with β-diketones, or microwave-assisted protocols to enhance reaction efficiency . For derivatives with carbonitrile groups (e.g., position 11), nucleophilic substitution or cyano-group introduction via oxidative cyanation may be used. Key intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate () highlight the role of cyano groups in directing reactivity.
Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?
- Characterization relies on 1H/13C NMR for confirming regiochemistry and substituent positions, X-ray crystallography for absolute configuration (e.g., planar structure validation in ), and HPLC/MS for purity assessment. For example, compounds like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile were validated via single-crystal X-ray diffraction (r.m.s. deviation: 0.011 Å) .
Q. What preliminary biological screening models are used to assess the antitumor potential of this compound?
- Initial screening involves kinase inhibition assays (e.g., CDK2, CDK9, Aurora-A kinases) due to the scaffold’s affinity for ATP-binding pockets . Cell viability assays (e.g., MTT in cancer cell lines) and enzymatic inhibition studies (IC50 determination) are standard. Pyrazolo[1,5-a]pyrimidines often show nanomolar potency against CDKs, making them candidates for mechanistic studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Critical substituents :
- Position 11 (carbonitrile) : Enhances electronic effects and hydrogen bonding with kinase residues.
- Chromeno fusion : Modifies steric bulk, influencing selectivity (e.g., CDK vs. non-CDK kinases) .
- Substituents at position 3 or 7 : Aromatic or alkyl groups improve lipophilicity and target engagement.
- Data-driven example : Pyrazolo[1,5-a]pyrimidine-3-carboxamides () showed enhanced CDK9 inhibition when substituted with 4,6-dimethylpyrimidin-2-yl groups (IC50 < 50 nM).
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
- Pharmacokinetics : Rodent models assess oral bioavailability, plasma half-life, and blood-brain barrier penetration. For example, pyrazolo[1,5-a]pyrimidine derivatives with logP ~2.5 () show improved CNS penetration.
- Efficacy : Xenograft models (e.g., glioblastoma or breast cancer) validate tumor growth inhibition. Synergistic studies with adjuvant therapies (e.g., cold atmospheric plasma in ) may enhance therapeutic windows.
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Case study : Some derivatives show anti-inflammatory activity via PDE-4 inhibition, while others target kinases (e.g., CDKs). Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Mitigation strategies:
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. What computational methods aid in designing analogs with improved metabolic stability?
- ADMET prediction : Tools like SwissADME predict metabolic soft spots (e.g., ester hydrolysis in ).
- CYP450 docking : Molecular dynamics simulations identify susceptible oxidation sites. For example, replacing ethyl esters () with amides () reduces first-pass metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
